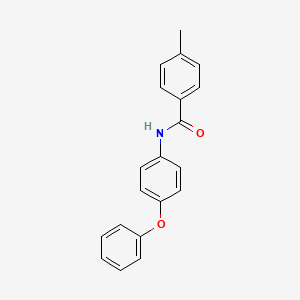

4-methyl-N-(4-phenoxyphenyl)benzamide

描述

Structure

3D Structure

属性

IUPAC Name |

4-methyl-N-(4-phenoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-15-7-9-16(10-8-15)20(22)21-17-11-13-19(14-12-17)23-18-5-3-2-4-6-18/h2-14H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMRVYDYVCMLPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Diversification Strategies

Classical and Contemporary Amide Coupling Reactions for Benzamide (B126) Synthesis

The formation of the amide bond between 4-methylbenzoic acid and 4-phenoxyaniline (B93406) is the central transformation in the synthesis of the target compound. Several reliable methods are available for this purpose.

One of the most traditional and robust methods for amide synthesis involves the activation of a carboxylic acid via conversion to an acyl chloride. mychemblog.com This two-step process is a widely used laboratory method for preparing amides. libretexts.org

The synthesis commences with the conversion of 4-methylbenzoic acid to its more reactive acid chloride derivative, 4-methylbenzoyl chloride. This is typically accomplished by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. pearson.comyoutube.com The resulting acyl chloride is a highly reactive electrophile. pearson.com

In the subsequent step, the 4-methylbenzoyl chloride is reacted with 4-phenoxyaniline. libretexts.org The reaction is an example of nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. This reaction is typically performed in an aprotic solvent and in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion. mychemblog.comlibretexts.org

General Reaction Scheme:

Activation: 4-methylbenzoic acid + SOCl₂ → 4-methylbenzoyl chloride + SO₂ + HCl

Coupling: 4-methylbenzoyl chloride + 4-phenoxyaniline → 4-methyl-N-(4-phenoxyphenyl)benzamide + HCl

Modern synthetic chemistry often favors direct, one-pot amidation methods that avoid the isolation of harsh intermediates like acid chlorides. These methods utilize coupling reagents to activate the carboxylic acid in situ. researchgate.net Among the most effective and commonly used reagents for this purpose is HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). researchgate.netwikipedia.org

The HATU-mediated coupling proceeds by mixing the carboxylic acid (4-methylbenzoic acid), the amine (4-phenoxyaniline), HATU, and a hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a suitable aprotic solvent like dimethylformamide (DMF). researchgate.netwikipedia.org

The reaction mechanism involves the initial reaction of the carboxylate (formed by the deprotonation of 4-methylbenzoic acid by DIPEA) with HATU. commonorganicchemistry.com This forms a highly reactive O-acyl(tetramethyl)isouronium salt, which is then rapidly converted into an OAt-active ester. wikipedia.orgcommonorganicchemistry.com This activated ester is subsequently attacked by the nucleophilic amine (4-phenoxyaniline) to furnish the final amide product, this compound, along with tetramethylurea as a byproduct. wikipedia.org This method is prized for its high coupling efficiency, rapid reaction times, and mild reaction conditions, which allow for a broad tolerance of other functional groups. wikipedia.org

An alternative and more atom- and step-economical strategy for the synthesis of N-aryl amides is reductive amidation. nih.govresearchgate.net This approach circumvents the need for pre-synthesized anilines by using the corresponding nitroarenes as the amino source. researchgate.net For the synthesis of this compound, this would involve the reaction of 4-methylbenzoyl chloride with 4-phenoxynitrobenzene.

In this process, a reducing agent, such as iron powder, is used to reduce the nitro group of 4-phenoxynitrobenzene to an amino group in situ. researchgate.netacs.org The newly formed amine then immediately reacts with the acyl chloride present in the reaction mixture to form the desired amide. This method is advantageous as it avoids the separate synthetic step of nitro group reduction and subsequent purification of the potentially unstable amine. nih.gov The reaction conditions are often compatible with a variety of functional groups, making it a versatile synthetic tool. nih.govacs.org

Strategic Derivatization for Structure-Activity Relationship (SAR) Probes

To investigate the biological importance of different parts of the this compound scaffold, systematic structural modifications are undertaken. These efforts aim to elucidate the Structure-Activity Relationship (SAR), providing insights into how chemical structure influences biological activity. nih.gov

The 4-methylbenzoyl portion of the molecule presents several opportunities for modification to probe its role in biological interactions. The methyl group and the phenyl ring can be altered to evaluate steric, electronic, and hydrophobic effects.

Research on various N-substituted benzamide derivatives has shown that modifications to the benzoyl ring can significantly impact biological efficacy. nih.govresearchgate.net For instance, altering the substituent at the 4-position or introducing substituents at other positions can modulate the compound's interaction with its biological target.

| Position of Modification | Example Substituent | Potential Rationale for Modification | Anticipated Effect on Properties |

|---|---|---|---|

| 4-position (Methyl replacement) | -CF₃ (Trifluoromethyl) | Introduce a strong electron-withdrawing group; enhance metabolic stability. | Increases lipophilicity, alters electronic profile. |

| 4-position (Methyl replacement) | -Cl (Chloro) | Probe halogen bonding interactions; modify electronics. | Increases lipophilicity, electron-withdrawing. |

| 4-position (Methyl replacement) | -OCH₃ (Methoxy) | Introduce an electron-donating group; potential hydrogen bond acceptor. | Alters electronics and potential for H-bonding. |

| 2- or 3-position | -F (Fluoro) | Block potential sites of metabolism; introduce polarity. | Minimal steric impact, alters local electronics. |

The N-(4-phenoxyphenyl) moiety is a large, flexible group that offers numerous sites for chemical modification to explore and optimize biological activity. Alterations can be made to either the phenyl ring directly attached to the amide nitrogen or the terminal phenoxy ring.

| Ring Modified | Position of Substitution | Example Substituent | Observed/Potential Biological Impact (from related scaffolds) |

|---|---|---|---|

| Proximal Phenyl Ring | 2' or 3' | -F (Fluoro), -Cl (Chloro) | Can influence the dihedral angle between the amide and the ring, affecting conformation and binding affinity. |

| Distal Phenyl Ring | 4'' | -Br (Bromo), -Cl (Chloro) | Probes for additional binding pockets; can enhance potency through hydrophobic or halogen bonding interactions. nih.gov |

| Distal Phenyl Ring | 2'', 3'', or 4'' | -NO₂ (Nitro) | Strong electron-withdrawing group that can significantly alter electronic properties and participate in specific interactions. nih.gov |

| Distal Phenyl Ring | Various | -CF₃ (Trifluoromethyl) | Increases lipophilicity and can enhance binding affinity and cell permeability. nih.gov |

Exploration of Isosteric Replacements within the Amide Linkage

In the field of medicinal chemistry, the amide bond is a critical functional group, yet it can be susceptible to metabolic degradation. To enhance the stability and modulate the biological activity of pharmacologically active compounds, the isosteric replacement of the amide linkage is a frequently employed strategy. This approach involves substituting the amide group with other functional moieties that possess similar steric and electronic properties. Research into such modifications in compounds structurally related to this compound, particularly other benzamides, has provided valuable insights into the chemical diversification and structure-activity relationships (SAR) of this class of molecules.

A notable strategy in the isosteric replacement of the amide bond in benzamide derivatives has been the incorporation of five-membered heterocyclic rings, such as 1,2,4-oxadiazoles and 1,2,3-triazoles. These heterocycles are recognized as effective amide bioisosteres due to their comparable size, planarity, and ability to participate in hydrogen bonding, while often conferring improved metabolic stability. nih.govnih.gov

One area of investigation has focused on replacing the amide bridge in benzamides with a 1,2,4-oxadiazole (B8745197) ring. mdpi.com This modification has been explored to create novel compounds with potentially enhanced biological activities. The rationale behind this substitution is that the 1,2,4-oxadiazole moiety can mimic the geometry and electronic properties of the amide group, thereby maintaining or improving interactions with biological targets, while being less prone to enzymatic hydrolysis. mdpi.comnih.govresearchgate.net

Similarly, the 1,2,3-triazole ring has been successfully utilized as an amide surrogate in various therapeutic contexts. researchgate.net The 1,4-disubstituted 1,2,3-triazole, in particular, is considered an excellent isostere for the trans-amide bond, as it can replicate the electronic characteristics, including the dipole moment and hydrogen-bonding capabilities, of the amide linkage. mdpi.com This substitution has been shown to enhance the metabolic stability of molecules without compromising their biological activity. nih.gov

In a study focused on the development of novel benzamides, researchers designed and synthesized a series of compounds where the amide group was replaced by a 1,2,4-oxadiazole moiety. mdpi.com The synthetic approach for these bioisosteres typically involves the reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime, which is then cyclized with an appropriate acyl chloride or carboxylic acid to yield the desired 1,2,4-oxadiazole.

While specific data on the isosteric replacement of the amide linkage in this compound is not available in the reviewed literature, the findings from studies on other benzamide derivatives provide a strong foundation for predicting the outcomes of such modifications. For instance, the replacement of the amide bond in a series of benzamides with a 1,2,4-oxadiazole ring resulted in compounds with significant biological activity. mdpi.comnih.gov This suggests that a similar strategy could be successfully applied to this compound to generate novel analogs with potentially improved pharmacokinetic properties and retained or enhanced biological efficacy.

The table below summarizes the isosteric replacements for the amide group that have been investigated in the broader context of benzamide derivatives.

| Amide Isostere | Rationale for Replacement | Potential Advantages |

| 1,2,4-Oxadiazole | Mimics the geometry and electronic properties of the amide bond. | Improved metabolic stability against hydrolysis. mdpi.comnih.govresearchgate.net |

| 1,2,3-Triazole | Acts as a surrogate for the trans-amide bond, replicating its electronic and steric features. | Enhanced metabolic stability and potential for improved biological activity. nih.govresearchgate.netmdpi.com |

Further research focused specifically on the isosteric replacement of the amide linkage in this compound would be beneficial to fully elucidate the structure-activity relationships and to develop new analogs with optimized properties.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is a key technique for determining the exact atomic arrangement of 4-methyl-N-(4-phenoxyphenyl)benzamide in its crystalline form.

The crystal structure of a related compound, 4-methyl-N-(4-methylphenyl)benzamide, reveals a non-planar molecular conformation. nih.gov In this analogue, the central amide group exhibits an anti conformation and is tilted with respect to the benzoyl ring, with a dihedral angle of 32.3 (5)°. nih.gov The two aromatic rings are also not coplanar, forming a dihedral angle of 59.6 (5)°. nih.gov This twisted arrangement is a common feature in N-aryl amides and is influenced by the steric hindrance between the bulky aromatic groups. nih.govnih.gov

In the solid state, molecules of similar benzanilides are interconnected through intermolecular N—H⋯O hydrogen bonds. nih.govnih.gov These interactions link the molecules into infinite supramolecular chains. nih.gov For instance, in 4-methyl-N-(4-methylphenyl)benzamide, these chains run along the b-axis of the crystal lattice. nih.gov This hydrogen bonding is a dominant factor in the molecular packing of such compounds. nih.gov

Computational Chemistry Approaches

Theoretical methods, particularly Density Functional Theory (DFT), are employed to complement experimental findings by providing a deeper understanding of the molecule's electronic properties and conformational energetics. nih.govnih.gov

DFT calculations are utilized to optimize the molecular geometry of benzamide (B126) derivatives and to analyze their electronic structure. nih.govresearchgate.net These computational methods can accurately predict geometric parameters like bond lengths and angles, which generally show good agreement with experimental data from X-ray crystallography. nih.gov Such calculations provide a theoretical framework for understanding the molecule's reactivity and electronic characteristics. researchgate.net

The electronic behavior of molecules like this compound can be analyzed by examining their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap typically implies higher reactivity. researchgate.net For related sulfonamide compounds, DFT calculations have been used to determine these energies, showing that charge transfer can occur within the molecule. nih.govnih.gov

In-Depth Analysis of this compound Reveals Limited Publicly Available Data

An extensive review of scientific literature and chemical databases for the compound “this compound” reveals a significant scarcity of publicly available data pertaining to its advanced structural and spectroscopic properties. Despite a comprehensive search for information on its molecular electrostatic potential (MEP), molecular dynamics, and detailed spectroscopic characterization (NMR and IR), specific experimental or theoretical findings for this particular molecule could not be located.

The user's request for an article focused solely on "this compound" with a detailed outline including advanced computational and spectroscopic analysis could not be fulfilled due to the absence of specific data in the public domain. Searches for this compound did not yield dedicated studies that would provide the necessary information for the requested sections on MEP mapping for charge distribution analysis, molecular dynamics simulations for conformational sampling, nuclear magnetic resonance (NMR) spectroscopy for structural assignment, or infrared (IR) spectroscopy for functional group analysis.

While general principles and methodologies for these analytical techniques are well-documented, applying them to "this compound" would require specific research data that is not currently available. Information on related, but structurally distinct, compounds such as "4-methyl-N-(4-methylphenyl)benzamide" was found, but the strict requirement to focus exclusively on the title compound prevented its use.

Medicinal Chemistry and Pharmacological Investigations

Structure-Activity Relationship (SAR) Studies of 4-methyl-N-(4-phenoxyphenyl)benzamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. For the N-(4-phenoxyphenyl)benzamide scaffold, these studies have been instrumental in optimizing potency and selectivity for various molecular targets.

Elucidation of Key Structural Features for Biological Potency

Research into N-(4-phenoxyphenyl)benzamide and related diaryl ether derivatives has identified several structural components crucial for their biological effects. The core structure consists of three main parts: a benzamide (B126) "A" ring, a central diaryl ether linkage, and a terminal "B" ring. Modifications to each of these regions have been shown to significantly influence the compound's activity.

Impact of Aromatic Ring Orientations and Substituent Effects on Bioactivity

The spatial orientation of the aromatic rings and the electronic properties of their substituents are defining factors for the bioactivity of diaryl ether benzamides. The amide linkage in these compounds typically adopts a planar trans conformation, which influences the relative positioning of the connected aryl rings. nih.gov This contrasts with related sulfonamides, which often have a more folded, synclinal structure. nih.gov The dihedral angle between the two benzene (B151609) rings can significantly affect how the molecule fits into a target's binding pocket. researchgate.net

Substituent effects are also paramount. In the development of SPAK kinase inhibitors, modifications to the N-(4-phenoxyphenyl)benzamide scaffold revealed that the introduction of specific groups could dramatically enhance inhibitory potency. nih.gov For example, starting from a lead compound, strategic placement of substituents led to the development of a highly potent inhibitor, demonstrating the sensitivity of the target to the electronic and steric properties of the molecule. nih.govresearchgate.net

Molecular Targets and Mechanistic Insights

Derivatives of this compound have been investigated for their activity against several important biological targets, including nuclear receptors and protein kinases.

Androgen Receptor (AR) Antagonistic Activity and Ligand-Binding Mechanisms

The N-(p-aryloxyphenyl)benzamide scaffold has been identified as a selective androgen receptor (AR) antagonist. nih.gov AR antagonists are crucial in the treatment of prostate cancer. Studies have shown that compounds with this benzamide core structure can effectively inhibit the proliferation of dihydrotestosterone (B1667394) (DHT)-promoted cancer cells. nih.gov The mechanism involves blocking the AR, thereby preventing the transcriptional functions that drive tumor growth. The selectivity of these benzamide derivatives for AR over other receptors like the progesterone (B1679170) receptor highlights the structural nuances that govern target specificity. nih.gov

Progesterone Receptor (PR) Antagonistic Activity (in related benzamide and sulfonamide scaffolds)

While N-(p-aryloxyphenyl)benzamides are selective AR antagonists, interestingly, the closely related N-(p-aryloxyphenyl)benzenesulfonamide scaffold exhibits progesterone receptor (PR) antagonistic activity. nih.gov PR antagonists have potential applications in treating conditions like uterine leiomyoma, endometriosis, and breast cancer. nih.gov

Initial screenings revealed that benzamide derivatives, including the parent structure, possess moderate PR-antagonistic activity. nih.gov However, switching the amide linker to a sulfonamide group significantly enhances PR antagonism, with some sulfonamide derivatives showing submicromolar IC50 values. nih.gov This discovery led to the development of potent and selective nonsteroidal PR antagonists. nih.govnih.gov For instance, a 3-trifluoromethyl derivative of an N-(4-phenoxyphenyl)benzenesulfonamide was found to have high binding affinity for PR with good selectivity over AR. nih.gov This demonstrates how subtle changes in the chemical scaffold can dramatically shift the molecular target preference from AR to PR.

STE20/SPS1-Related Proline/Alanine-Rich Kinase (SPAK) Inhibition

The N-(4-phenoxyphenyl)benzamide framework has been successfully utilized to develop potent inhibitors of STE20/SPS1-related proline/alanine-rich kinase (SPAK). nih.govx-mol.net SPAK is a component of a signaling cascade that regulates ion transport and is implicated in salt-sensitive hypertension. nih.gov Inhibitors of this pathway are therefore promising candidates for new antihypertensive drugs. nih.govx-mol.net

Through systematic SAR studies based on a lead N-(4-phenoxyphenyl)benzamide compound, researchers developed derivatives with significantly improved SPAK inhibitory activity. nih.gov This optimization process involved modifying substituents on the aromatic rings to enhance binding affinity and potency, ultimately leading to the identification of a promising candidate for a new class of antihypertensive agents. nih.govresearchgate.net

Table 1: SAR Summary of N-(4-phenoxyphenyl)benzamide and Related Scaffolds This table is for illustrative purposes and synthesizes general findings from the cited research.

| Scaffold | Key Structural Feature | Primary Biological Target | Resulting Activity |

|---|---|---|---|

| N-(4-phenoxyphenyl)benzamide | Planar trans amide linker | Androgen Receptor (AR) | Selective Antagonism nih.gov |

| N-(4-phenoxyphenyl)benzenesulfonamide | Folded synclinal sulfonamide linker | Progesterone Receptor (PR) | Potent Antagonism nih.govnih.gov |

| Substituted N-(4-phenoxyphenyl)benzamide | Optimized ring substituents | SPAK Kinase | Potent Inhibition nih.gov |

Acetyl-CoA Carboxylase (ACC) Inhibition (in related phenoxyphenyl isoxazole (B147169) derivatives)

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the biosynthesis of fatty acids, and its inhibition has emerged as a promising strategy in cancer therapy, given the reliance of malignant cells on de novo fatty acid synthesis. nih.govsemanticscholar.org Research into novel ACC inhibitors identified a series of 4-phenoxyphenyl isoxazole derivatives through high-throughput virtual screening (HTVS). nih.govsemanticscholar.org

An initial HTVS hit, compound 6a , demonstrated moderate ACC1 inhibitory potency, with 57% inhibition at a concentration of 5 µM, establishing it as a viable lead compound for further optimization. nih.govsemanticscholar.org Subsequent structure-activity relationship (SAR) studies led to the synthesis of a series of analogs. Among these, compound 6g , a cyclopropylmethoxy-substituted derivative, showed the most potent ACC inhibitory activity, with an IC50 value of 99.8 nM against the human ACC1 (hACC1) enzyme, an activity level comparable to the known ACC inhibitor CP-640186 . nih.govsemanticscholar.orgnih.govresearchgate.net

Further modifications, particularly at the amide substituent position, revealed that analogs bearing an aromatic ring generally exhibited better enzymatic activity. nih.gov Compound 6l , which features a bulky phenylacetamide group, displayed a strong ACC inhibitory effect. nih.govresearchgate.net Mechanistic studies confirmed that these compounds function by decreasing intracellular malonyl-CoA levels, inducing cell cycle arrest at the G0/G1 phase, and promoting apoptosis in cancer cells. nih.govtandfonline.com

| Compound | Structure | ACC1 Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 6a | 4-phenoxyphenyl isoxazole derivative (lead compound) | 57% inhibition @ 5 µM | nih.govsemanticscholar.org |

| 6g | Cyclopropylmethoxy-substituted 4-phenoxyphenyl isoxazole | 99.8 nM | nih.govnih.govresearchgate.net |

| 6l | Phenylacetamide-substituted 4-phenoxyphenyl isoxazole | Strong inhibition (IRs = 81.42% and 37.86%) | nih.gov |

| CP-640186 | Reference ACC inhibitor | 108.7 nM | semanticscholar.org |

Chitinase (B1577495) Inhibition (in related benzamide derivatives)

Chitinases are enzymes that degrade chitin, a structural component of fungal cell walls and insect exoskeletons, making them attractive targets for antifungal and insecticidal agents. nih.govresearchgate.net While direct studies on this compound as a chitinase inhibitor are not prominent, related benzamide derivatives have been explored for this activity. For example, a series of 7-benzamidocoumarins were synthesized and evaluated for their antimicrobial and chitinase inhibitory properties. indexcopernicus.com Within this series, certain compounds emerged as inhibitors of the enzyme, highlighting the potential of the benzamide moiety in the design of chitinase inhibitors. indexcopernicus.com

Other studies have identified different scaffolds as potent chitinase inhibitors. The natural product Allosamidin , a pseudotrisaccharide, is one of the most studied and potent inhibitors of family-18 chitinases. nih.govnih.gov Synthetic efforts have also identified novel scaffolds, such as a dibenzylamide analog of the natural product Argifin, which proved to be a potent inhibitor against Schistosoma mansoni chitinases A and B. nih.gov

| Compound Class/Name | Key Structural Feature | Target | Note | Reference |

|---|---|---|---|---|

| 7-Benzamidocoumarins | Benzamide | Chitinase | Demonstrated chitinase inhibitory property. | indexcopernicus.com |

| Argifin Analog | Dibenzylamide | SmChiA and SmChiB | IC50 values of 0.045 µM and 0.58 µM, respectively. | nih.gov |

| Allosamidin | Pseudotrisaccharide | Family-18 Chitinases | Potent, widely studied natural product inhibitor. | nih.govnih.gov |

| Acetazolamide | Thiadiazole sulfonamide | A. fumigatus Chitinase A1 (AfChiA1) | Identified as a scaffold for fungal chitinase inhibitors. | nih.govresearchgate.net |

Histone Deacetylase (HDAC) Inhibition (in related aminophenyl benzamide scaffolds)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibition is a validated strategy in cancer treatment. nih.govfrontiersin.org The N-(2-aminophenyl)benzamide scaffold has been identified as a key pharmacophore for potent and selective HDAC inhibitors. nih.gov This class of compounds acts as non-hydroxamate HDAC inhibitors, offering potential advantages in pharmacokinetic profiles. researchgate.net

Derivatives containing the N-(2-aminophenyl)benzamide functionality serve as a zinc-binding group, which is essential for interacting with the zinc ion in the active site of these zinc-dependent enzymes. nih.govnih.gov Structure-activity relationship studies have shown that these compounds exhibit selectivity for Class I HDACs (HDAC1, 2, and 3). frontiersin.org For instance, the molecule N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) showed IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. frontiersin.org The benzamide portion of these inhibitors often makes favorable π–π stacking interactions with phenylalanine residues within the hydrophobic tunnel of the enzyme's active site. nih.gov Furthermore, HDAC inhibitors featuring a benzamide moiety and a pyridyl cap group have demonstrated high efficacy as latency-reversing agents for HIV-1. nih.gov

| Compound | Scaffold | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | Reference |

|---|---|---|---|---|---|

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | Aminophenyl benzamide | 95.2 nM | 260.7 nM | 255.7 nM | frontiersin.org |

| Chidamide | Benzamide | Class I selective; noted for potent LRA activity. | nih.govnih.gov |

In Silico Approaches to Ligand-Receptor Interactions

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and guiding the design of new therapeutic agents.

Molecular Docking Studies for Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to understand how potential drugs interact with their protein targets at a molecular level.

In the study of phenoxyphenyl isoxazoles as ACC inhibitors, molecular docking was employed to investigate the binding modes of the synthesized compounds within the enzyme's active site. nih.gov Due to the high sequence identity between ACC1 and ACC2, the co-crystal structure of CP-640186 with human ACC2 (PDB ID: 3FF6) was used as the receptor model for these in silico studies. semanticscholar.org Similarly, for the N-(2-aminophenyl)-benzamide class of HDAC inhibitors, docking studies were instrumental in elucidating the binding mode to HDAC1, confirming the role of the benzamide functionality in interacting with the enzyme's active site. nih.gov These computational models provide crucial insights into the specific amino acid residues involved in ligand binding, thereby guiding further structural modifications to enhance potency and selectivity.

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling is a powerful method in computer-aided drug design used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. dovepress.comresearchgate.net A pharmacophore model can then be used as a 3D query to screen large compound libraries virtually, a process known as virtual screening, to identify new molecules (hits) that are likely to be active. dovepress.com

This approach was successfully applied in the discovery of novel ACC inhibitors. semanticscholar.org A high-throughput virtual screening (HTVS) of over 1.5 million compounds from the ChemDiv database led to the identification of nine potential hits with novel skeletons. semanticscholar.org From this screening, compound 6a emerged as the top candidate, which was then used as the lead for the synthesis of the 4-phenoxyphenyl isoxazole series. nih.govsemanticscholar.org

For aminophenyl benzamide derivatives targeting HDACs, a robust five-point pharmacophore model was developed. researchgate.neteurekaselect.com This model consisted of two aromatic rings (R), two hydrogen bond donors (D), and one hydrogen bond acceptor (A) with specific geometric arrangements. researchgate.neteurekaselect.com The resulting model not only showed an excellent correlation with the experimental data but also provided clear guidelines for designing new compounds with enhanced HDAC inhibitory potency, emphasizing the importance of hydrophobic character and hydrogen bond donating groups. eurekaselect.com

Applications in Materials Science and Interdisciplinary Fields

Role of Modular Structure and Hydrogen-Bonding Capacity in Advanced Material Design

The design of advanced materials often relies on the predictable assembly of molecular components into larger, ordered structures. The molecular architecture of 4-methyl-N-(4-phenoxyphenyl)benzamide is inherently suited for such purposes due to its modularity and capacity for forming strong, directional hydrogen bonds.

The most critical feature for supramolecular assembly is the amide linker (-C(O)NH-), which acts as a reliable hydrogen-bonding motif. The amide proton (N-H) is a hydrogen bond donor, while the carbonyl oxygen (C=O) is an acceptor. This allows molecules to link together into chains, sheets, or more complex three-dimensional networks.

Key structural parameters for the analogue 4-methyl-N-(4-methylphenyl)benzamide highlight the non-planar, or 'twisted', conformation that is fundamental to its packing. nih.gov It is expected that this compound would adopt a similar conformation, governed by the steric and electronic interactions of its modular components. The presence of the larger phenoxy group may introduce additional π-π stacking interactions, further guiding the design of novel materials.

Table 1: Crystallographic and Structural Data for the Analogue Compound 4-methyl-N-(4-methylphenyl)benzamide nih.gov

| Parameter | Value | Significance in Material Design |

|---|---|---|

| Molecular Formula | C₁₅H₁₅NO | Defines the basic building block. |

| Crystal System | Monoclinic | Describes the fundamental symmetry of the crystal lattice. |

| Dihedral Angle (Amide-Benzoyl Ring) | 32.3 (5)° | Quantifies the twist of one module relative to the central linker. |

| Dihedral Angle (Benzoyl-Aniline Rings) | 59.6 (5)° | Indicates the overall non-planar shape of the molecule. |

| Hydrogen Bond Type | N—H⋯O | The primary interaction responsible for forming supramolecular chains. |

Exploration in Optoelectronic and Electronic Materials

The extended π-conjugated system spanning the aromatic rings of benzanilide derivatives makes them candidates for investigation in optoelectronic applications. Molecules with such structures can exhibit properties like fluorescence or serve as charge-transporting materials. The core structure of this compound contains multiple phenyl rings, which could support the delocalization of electrons necessary for these functions.

The modularity of the compound allows for theoretical tuning of its electronic properties. For instance, modifying the substituents on the outer rings could alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing its absorption and emission characteristics. However, there is currently a lack of specific published research detailing the synthesis or characterization of this compound for optoelectronic or electronic material applications.

Potential Contributions in Organic Synthesis and Catalyst Development

In the field of organic synthesis, complex amide structures can serve as important intermediates for building larger, more functionalized molecules. The amide bond itself is exceptionally stable, but it can also be activated or cleaved under specific conditions to allow for further chemical transformations.

Furthermore, the amide oxygen and the ether oxygen in the phenoxy group of this compound could potentially act as coordination sites for metal ions. This suggests a possible, though as yet unexplored, role as a ligand in coordination chemistry and homogeneous catalysis. The development of catalysts often involves the design of organic ligands that can tune the reactivity and selectivity of a metal center. The specific steric and electronic environment provided by the 4-methylbenzoyl and 4-phenoxyphenyl groups could, in theory, offer unique properties if the molecule were to be used as a ligand. Nevertheless, there is no specific research in the available literature that demonstrates the use of this compound as a catalyst or a ligand.

Table 2: List of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₂₀H₁₇NO₂ |

Emerging Trends and Future Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4-methyl-N-(4-phenoxyphenyl)benzamide involves the formation of an amide bond and a diaryl ether linkage. While traditional methods for creating these functionalities are well-established, current research trends emphasize the development of more sustainable and efficient synthetic protocols.

Amide Bond Formation: The conventional route to N-aryl benzamides involves the coupling of a carboxylic acid (or its activated derivative, such as an acyl chloride) with an aniline. Greener alternatives to classical coupling reagents, which often generate stoichiometric waste, are a key research focus. Catalytic methods that enable direct amidation of carboxylic acids with amines with high atom economy are being actively explored.

Diaryl Ether Synthesis: The formation of the 4-phenoxyphenyl moiety is a crucial step. The Ullmann condensation has been a traditional method for this transformation, but it often requires harsh reaction conditions (high temperatures and stoichiometric copper). Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation, offering milder conditions and broader substrate scope. organic-chemistry.org Future research will likely focus on replacing precious metal catalysts (like palladium) with more abundant and less toxic metals (such as copper or iron) or even developing metal-free methodologies. organic-chemistry.org

Recent advancements in sustainable chemistry suggest potential future synthetic strategies for diaryl ethers that could be applied to the synthesis of this compound and its analogs. These include:

Photocatalysis: Utilizing light energy to drive the C-O coupling reaction under mild conditions.

Mechanochemistry: Employing mechanical force (e.g., ball milling) to promote the reaction, often in the absence of bulk solvents.

Flow Chemistry: Performing the synthesis in continuous flow reactors, which can offer better control over reaction parameters, improved safety, and easier scalability. dntb.gov.ua

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents. dntb.gov.ua

A comparative overview of synthetic methods for diaryl ether formation is presented in the table below.

| Method | Catalyst/Reagent | Advantages | Disadvantages |

| Ullmann Condensation | Copper | Inexpensive catalyst | Harsh conditions, stoichiometric copper often needed |

| Buchwald-Hartwig C-O Coupling | Palladium | Mild conditions, broad scope | Expensive and toxic catalyst |

| Chan-Lam Coupling | Copper | Milder than Ullmann | Substrate scope can be limited |

| Metal-Free SNAr | Strong base | Avoids transition metals | Requires electron-deficient aryl halides |

| Hypervalent Iodine Reagents | Iodonium salts | Metal-free, mild conditions | Stoichiometric reagent, atom economy |

Advanced Computational Design for Rational Molecular Discovery

Computational chemistry offers powerful tools for the rational design and discovery of novel molecules with desired properties, and these approaches are highly applicable to derivatives of this compound. Techniques such as Density Functional Theory (DFT) and molecular docking are routinely used to predict the geometric, electronic, and biological properties of benzamide-containing compounds. sci-hub.senih.govtandfonline.com

Structure-Based Drug Design: If a biological target for this class of compounds is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its virtual derivatives within the target's active site. tandfonline.com This in silico screening approach can prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources. For instance, computational studies on benzodioxane-benzamides have been used to design potent inhibitors of the FtsZ protein, a target for antibiotics. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of analogs of this compound, QSAR models can be developed. nih.gov These models establish a mathematical relationship between the structural features of the molecules and their biological activity, enabling the prediction of the activity of yet-unsynthesized compounds. nih.gov

Expansion into New Biological Targets and Therapeutic Areas

The N-phenylbenzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. mdpi.com Analogs of this structural class have been investigated for a wide range of therapeutic applications.

Antiparasitic Activity: N-phenylbenzamide derivatives have shown promise as agents against kinetoplastid parasites, such as Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.govacs.org These compounds are thought to act by binding to the minor groove of the parasite's kinetoplast DNA (kDNA). nih.govacs.org More recently, N-phenylbenzamide analogs have been identified as potent agents against Schistosoma mansoni, the flatworm pathogen responsible for schistosomiasis. nih.gov Given these precedents, this compound could be a candidate for screening against these and other neglected tropical diseases.

Anticancer Activity: The benzamide (B126) moiety is present in several approved anticancer drugs, such as histone deacetylase (HDAC) inhibitors. The design of novel benzamide derivatives as potential HDAC inhibitors is an active area of research. Furthermore, various substituted benzamides have been synthesized and evaluated for their antiproliferative activities against different cancer cell lines. mdpi.com

Antiviral and Other Activities: N-phenylbenzamide derivatives have also been explored as potential antiviral agents, for example, against Enterovirus 71. mdpi.com The broad biological activity of this class of compounds suggests that this compound could be a valuable starting point for screening against a diverse array of biological targets to uncover new therapeutic opportunities.

The following table summarizes some of the biological activities reported for N-phenylbenzamide and related structures.

| Compound Class | Biological Target/Activity | Therapeutic Area |

| N-phenylbenzamide analogs | Kinetoplastid DNA (kDNA) | Antiparasitic (Trypanosomiasis) |

| N-phenylbenzamide derivatives | Schistosoma mansoni | Antiparasitic (Schistosomiasis) |

| Substituted benzamides | Histone Deacetylases (HDACs) | Anticancer |

| N-phenylbenzamide derivatives | Enterovirus 71 | Antiviral |

| Benzamide derivatives | FtsZ protein | Antibacterial |

Investigation of Supramolecular Assemblies and Crystal Engineering for Tailored Applications

The study of how molecules interact and arrange themselves in the solid state is known as crystal engineering. This field is crucial for controlling the physicochemical properties of materials, such as solubility, stability, and bioavailability in the case of pharmaceuticals. The benzamide functional group is a robust synthon for forming predictable hydrogen-bonding networks.

Hydrogen Bonding and Supramolecular Motifs: The N-H and C=O groups of the amide functionality in this compound are excellent hydrogen bond donors and acceptors, respectively. In many crystalline benzamides, molecules are linked into chains or tapes via N-H···O hydrogen bonds. acs.org The specific arrangement of these motifs can be influenced by other substituents on the aromatic rings.

Polymorphism and Crystal Packing: Benzamide itself is known to exhibit polymorphism, meaning it can crystallize in multiple different forms with distinct crystal structures and properties. researchgate.netacs.orgnih.gov It is plausible that this compound could also display polymorphism. Understanding and controlling the crystallization conditions to selectively produce a desired polymorph is a key aspect of crystal engineering. The introduction of the flexible phenoxy group may lead to more complex packing arrangements and a higher propensity for polymorphism compared to simpler benzanilides.

Functional Materials: Beyond pharmaceuticals, the self-assembly properties of molecules like this compound could be exploited to create novel functional materials. The interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions could be harnessed to direct the formation of liquid crystals, gels, or porous materials. The diaryl ether component adds a degree of conformational flexibility that could be tuned to influence the bulk properties of the resulting supramolecular assemblies. nih.gov Future research in this area would involve a detailed crystallographic analysis of the title compound and its derivatives to understand the dominant intermolecular interactions and how they can be manipulated to achieve desired solid-state properties.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methyl-N-(4-phenoxyphenyl)benzamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling a benzoyl chloride derivative (e.g., 4-methylbenzoyl chloride) with 4-phenoxyaniline under Schotten-Baumann conditions. Optimization includes adjusting solvent polarity (e.g., THF or DCM), temperature (0–5°C to minimize side reactions), and stoichiometric ratios (1:1.2 aniline:acyl chloride). Catalytic bases like pyridine or DMAP improve yield by scavenging HCl .

- Validation : Monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity.

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

- Techniques :

- NMR : NMR confirms aromatic proton environments (e.g., phenoxy substituents at δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). NMR identifies carbonyl (C=O at ~165 ppm) and quaternary carbons.

- FT-IR : Key peaks include C=O stretch (~1660 cm) and N-H bend (~3300 cm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 318.14).

Q. What crystallization strategies are effective for obtaining high-quality single crystals for X-ray diffraction?

- Approach : Slow evaporation from ethanol or acetone at 4°C yields plate-like crystals. Additive-driven methods (e.g., seeding with microcrystals) improve crystal size.

- Analysis : Use SHELXL for refinement, resolving disorder (e.g., aromatic ring tilting up to 59.6° dihedral angles) and hydrogen bonding (N–H⋯O, ~2.8 Å) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., thermal motion or disorder) be resolved during refinement?

- Tools : SHELXL-97’s DELU and SIMU commands restrain anisotropic displacement parameters. For disordered regions, split occupancy refinement (50:50) and geometric restraints (SADI/FLAT) stabilize convergence .

- Validation : Cross-check with DFT-calculated bond lengths (e.g., C–C aromatic bonds: 1.39 Å experimental vs. 1.40 Å theoretical) .

Q. What computational methods are suitable for studying molecular interactions, such as protein-ligand docking?

- Docking : AutoDock Vina with Lamarckian GA (grid size: 60×60×60 Å, exhaustiveness=32) predicts binding poses. Scoring function integrates empirical and knowledge-based terms (ΔG ~ -8.5 kcal/mol for kinase targets) .

- MD Simulations : AMBER or GROMACS (NPT ensemble, 300 K, 100 ns) assess stability of docked complexes (RMSD < 2.0 Å acceptable) .

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting) be interpreted?

- Troubleshooting :

- Dynamic Effects : Rotameric states of the amide bond may cause splitting. Variable-temperature NMR (25–60°C) collapses peaks if exchange is rapid.

- Impurity Analysis : Compare with HPLC-MS; co-eluting byproducts (e.g., unreacted aniline) may distort signals .

Q. What strategies enhance the compound’s pharmacological profile, such as bioavailability or target selectivity?

- Derivatization : Introduce solubilizing groups (e.g., sulfonate at the para position) or modify the phenoxy ring with halogens (Cl/F) to improve LogP (target: 2–3).

- SAR Studies : Test analogs against kinase panels (e.g., Abl1, PDGFR) to identify selectivity determinants. IC shifts >10-fold indicate critical substituent interactions .

Methodological Considerations

Q. How to design experiments for evaluating metabolic stability in vitro?

- Protocol :

Microsomal Incubation : Human liver microsomes (1 mg/mL), NADPH regeneration system, 37°C.

Sampling : Quench aliquots at 0, 5, 15, 30, 60 min with acetonitrile.

Analysis : LC-MS/MS quantifies parent compound depletion (t >30 min desirable) .

Q. What analytical techniques resolve polymorphic forms, and how do they impact formulation?

- Techniques :

- PXRD : Distinct peaks at 2θ = 12.4°, 18.7° for Form I vs. 10.2°, 20.5° for Form II.

- DSC : Endothermic events (Form I melts at 178°C vs. Form II at 165°C).

- Impact : Form I’s higher melting point suggests better thermal stability for solid dosages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。